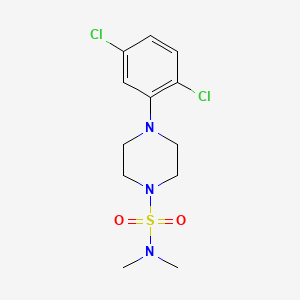

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic structural units, and often employs the use of different catalysts or ligands to achieve the desired compound. For instance, the catalytic enantioselective synthesis of cocaine abuse therapeutic agents shows a complex process involving chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide (Forrat, Ramón, & Yus, 2007). Similarly, other related compounds are synthesized through linear bi-step approaches or by coupling reactions under specific conditions to yield new compounds with potential therapeutic uses (Abbasi et al., 2019).

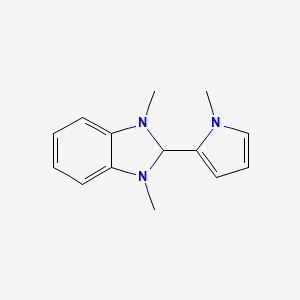

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic and X-ray crystallographic techniques. Studies have confirmed the geometry around certain atoms to be either tetrahedral or square planar, depending on the specific substitutions and interactions within the crystal structure (Khedhiri et al., 2016). Density functional theory (DFT) is often employed to further analyze and validate the molecular structure, providing insights into the conformational dynamics and electronic properties of the molecules.

Wirkmechanismus

Target of Action

SMR000075372, also known as 4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, assembly, translocation, and degradation in bacterial cells .

Mode of Action

The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, SMR000075372 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .

Biochemical Pathways

The interaction between SMR000075372 and DnaK affects the biofilm formation pathway in Staphylococcus aureus . This disruption in biofilm formation can lead to a decrease in antibiotic resistance and an increase in the effectiveness of antimicrobial treatments .

Result of Action

The primary result of SMR000075372’s action is the significant inhibition of biofilm formation in Staphylococcus aureus . This inhibition increases the susceptibility of the bacteria to antimicrobial agents, potentially improving the effectiveness of treatments .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,5-dichlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N3O2S/c1-15(2)20(18,19)17-7-5-16(6-8-17)12-9-10(13)3-4-11(12)14/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSAOSZFWTROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dichlorophenyl)-N,N-dimethyl-1-piperazinesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)

![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)

![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)